molecular formula C17H26N2O3S B5514584 N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide

N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide

Cat. No. B5514584
M. Wt: 338.5 g/mol
InChI Key: MWTVSTVPLQYVFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide involves complex chemical processes. While specific details about the synthesis of this exact compound were not found, related compounds like N-(3,4-Dimethylphenyl)methanesulfonamide have been synthesized, indicating that similar methodologies could be applicable. These processes often involve the reaction of sulfonyl chlorides with amines or the addition of alkylsulphenyl chlorides across double bonds in certain polymers, showcasing a variety of synthetic routes that could be explored for the synthesis of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007) (Buchan & Cameron, 1978).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide, such as N-(3,4-Dimethylphenyl)methanesulfonamide, reveals insights into the potential structural characteristics of our compound of interest. These studies often show specific conformations around the amide and sulfonyl groups, which could be reflective of the molecular structure of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide, highlighting the importance of these functional groups in determining the compound's overall geometry (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl compounds, such as the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene, provide insights into the reactivity and chemical properties of N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide. These reactions are characterized by high regioselectivity and the formation of saturated units, indicating potential reactivity patterns and stability considerations for our compound of interest (Buchan & Cameron, 1978).

properties

IUPAC Name

N-(4-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-15-8-10-16(11-9-15)19(23(2,21)22)14-6-7-17(20)18-12-4-3-5-13-18/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTVSTVPLQYVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide

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